2-[4-(2-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-phenylacetamide
Description
This compound belongs to the triazoloquinoxaline class, characterized by a fused triazole and quinoxaline core with a 2-methylphenoxy substituent at position 4 and an N-phenylacetamide side chain. The acetamide moiety enhances solubility and bioavailability, while the 2-methylphenoxy group may influence target selectivity .
Properties
IUPAC Name |
2-[4-(2-methylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N5O3/c1-16-9-5-8-14-20(16)32-23-22-27-28(15-21(30)25-17-10-3-2-4-11-17)24(31)29(22)19-13-7-6-12-18(19)26-23/h2-14H,15H2,1H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IELBKFSMICZSQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that similar [1,2,4]triazolo[4,3-a]quinoxaline derivatives have shown promising antiviral and antimicrobial activities. Therefore, it can be inferred that this compound may interact with certain proteins or enzymes that are crucial for the life cycle of viruses or bacteria.
Mode of Action
Based on the structure and known activities of similar compounds, it can be hypothesized that this compound may interfere with the normal functioning of its target, leading to inhibition of the growth or replication of the pathogen.
Biochemical Pathways
Similar compounds have been found to exhibit cytotoxicity and antiviral activity. This suggests that the compound may interfere with the cellular processes necessary for the survival and replication of the pathogen.
Result of Action
Similar compounds have been found to exhibit cytotoxicity, suggesting that this compound may induce cell death in the pathogen, thereby inhibiting its growth or replication.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
†Calculated based on IUPAC data .
Key Observations:
Quinazolinone derivatives prioritize hydrogen bonding via their oxo group, whereas the triazoloquinoxaline’s fused nitrogen-rich system enables broader heterocyclic interactions .
Substituent Effects: The 2-methylphenoxy group in the target compound likely balances lipophilicity and metabolic stability. The N-phenylacetamide side chain in the target compound mirrors trends in sulfanyl-acetamide analogs , but replaces sulfur with oxygen, which may reduce oxidative degradation risks.
Pharmacological Implications: Triazoloquinoxaline derivatives generally outperform quinoxaline analogs in anticancer assays due to improved cellular uptake and kinase inhibition . Quinazolinones exhibit comparable activity but target different pathways (e.g., TACE inhibition), highlighting the scaffold-dependent mechanism of action.
Research Findings and Limitations
- Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to F842-0825 , involving Ullmann coupling for phenoxy attachment and amide bond formation. However, yields may be lower than benzooxazinone derivatives due to steric hindrance.
- Biological Data Gaps: While quinazolinones and sulfanyl-acetamides have robust activity data, the target compound requires empirical validation to confirm hypothesized efficacy.
- Structural Optimization: F842-0825’s dimethyl substitutions suggest that minor modifications to the target compound’s phenoxy or acetamide groups could enhance potency or pharmacokinetics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
